molecular formula C11H10F3NO2 B12957399 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone

2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone

Katalognummer: B12957399
Molekulargewicht: 245.20 g/mol
InChI-Schlüssel: FERHLDALSYGLCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group and an isoindoline ring, making it a valuable molecule in various research and industrial applications.

Vorbereitungsmethoden

The synthesis of 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone involves several steps. One common method includes the reaction of isoindoline derivatives with trifluoroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to modulate the activity of dopamine receptors, which are crucial in neurological processes . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 2,2,2-Trifluoro-1-(5-(hydroxymethyl)isoindolin-2-yl)ethanone stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:

Eigenschaften

Molekularformel

C11H10F3NO2

Molekulargewicht

245.20 g/mol

IUPAC-Name

2,2,2-trifluoro-1-[5-(hydroxymethyl)-1,3-dihydroisoindol-2-yl]ethanone

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(17)15-4-8-2-1-7(6-16)3-9(8)5-15/h1-3,16H,4-6H2

InChI-Schlüssel

FERHLDALSYGLCP-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.